1-Methoxy-3-(3-methoxypropoxy)propane

Catalog No.
S1894423
CAS No.
111109-77-4
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-(3-methoxypropoxy)propane

CAS Number

111109-77-4

Product Name

1-Methoxy-3-(3-methoxypropoxy)propane

IUPAC Name

1-methoxy-3-(3-methoxypropoxy)propane

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3

InChI Key

KWDCKLXGUZOEGM-UHFFFAOYSA-N

SMILES

COCCCOCCCOC

Canonical SMILES

COCCCOCCCOC

The exact mass of the compound 1-Methoxy-3-(3-methoxypropoxy)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methoxy-3-(3-methoxypropoxy)propane, also known as dipropylene glycol dimethyl ether (DPGDME or DMM), is a high-boiling (approx. 175 °C), aprotic, and chemically stable glycol ether solvent.[1] Its molecular structure provides a balance of ether and hydrocarbon characteristics, leading to broad solvency for both polar and non-polar substances and miscibility with many organic solvents.[2][3] These baseline properties make it a candidate for applications requiring thermal stability, controlled evaporation, and chemical inertness, such as in coatings, cleaning formulations, and as a reaction medium.[4][5][6] It is often considered as a lower-toxicity, environmentally preferable alternative to solvents like N-methyl-2-pyrrolidone (NMP).[6]

Substituting 1-Methoxy-3-(3-methoxypropoxy)propane with other common ethers or glycol solvents based on nominal class is unreliable for process-sensitive applications. Comparators like diethylene glycol dimethyl ether (diglyme) have an ethylene-based backbone, which results in different chelation properties, boiling points, and electrochemical stability windows critical in battery electrolytes.[7][8] Other solvents, such as propylene glycol monomethyl ether (PGME) or its acetate (PGMEA), contain reactive hydroxyl or ester groups, making them unsuitable for proton-sensitive systems like water-based polyurethane/isocyanate coatings where the aprotic nature of DPGDME is essential.[4][5][9] The specific propylene-based structure and absence of hydroxyl groups in 1-Methoxy-3-(3-methoxypropoxy)propane directly dictate its unique thermal profile, solvency, and inertness, which are not replicated by more common substitutes.

Superior Thermal and Handling Safety Profile vs. Common Ethers

1-Methoxy-3-(3-methoxypropoxy)propane offers a significantly higher boiling point and flash point compared to shorter-chain ether solvents frequently used in synthesis and formulations. Its boiling point of approximately 175 °C and flash point of 65 °C provide a wider operational temperature range and reduced flammability risk compared to substitutes like 1-methoxypropane (boiling point 38.8 °C) or even diethylene glycol dimethyl ether (diglyme, boiling point ~162 °C).[1][10]

Evidence DimensionBoiling Point & Flash Point
Target Compound DataBoiling Point: ~175 °C; Flash Point: 65 °C[1]
Comparator Or Baseline1-Methoxypropane (Methyl Propyl Ether): Boiling Point: 38.8 °C[10]
Quantified Difference+136.2 °C in boiling point vs. 1-methoxypropane
ConditionsStandard atmospheric pressure.

This enhanced thermal profile allows for higher temperature reactions and significantly improves handling, storage, and shipping safety, reducing engineering controls and costs associated with highly volatile solvents.

Aprotic Nature Enables Use in Moisture-Sensitive Formulations Where Glycol Ethers Fail

Unlike propylene oxide-based solvents that contain hydroxyl groups (e.g., dipropylene glycol monomethyl ether, DPM), 1-Methoxy-3-(3-methoxypropoxy)propane is fully aprotic. This lack of reactive protons is a critical procurement requirement for its use in proton-sensitive systems, such as 2-component water-based polyurethane (2K-PU) coatings and isocyanate prepolymer formulations, where hydroxyl-containing solvents would react and interfere with the curing process.[4][5][6]

Evidence DimensionChemical Reactivity (Protic vs. Aprotic)
Target Compound DataAprotic (contains only ether linkages)
Comparator Or BaselineDipropylene Glycol Monomethyl Ether (DPM) and other glycol ethers (contain reactive -OH groups)
Quantified DifferenceQualitatively different; target compound is inert while comparators are reactive in isocyanate systems.
ConditionsFormulations containing proton-sensitive functional groups like isocyanates.

This inertness makes it a required choice over standard, lower-cost glycol ethers for formulating stable, high-performance polyurethane and other moisture-sensitive systems, preventing premature reactions and ensuring product integrity.

Demonstrated Efficacy as a Key Component in Halogen-Free Cleaning and Stripping Formulations

Patented cleaning formulations for electronics and circuit boards specifically name dipropylene glycol dimethyl ether as a key constituent. One formulation for removing flux agent residues without leaving a white film consists of 80% ethoxypropoxypropanol, 15% dipropylene glycol dimethyl ether, and 5% aminobutanol by weight.[11] Its role in these mixtures leverages its high solvency for resins and flux, low surface tension for penetration, and compatibility with other components to create effective, CFC-free cleaning agents where generic solvents may fail to provide residue-free results.[3][11][12]

Evidence DimensionPerformance in Cleaning Formulation
Target Compound DataKey component (15% by weight) in a patented, high-performance cleaning agent for electronic circuit boards.[11]
Comparator Or BaselineGeneric solvents or CFC-based cleaners which are either less effective on modern flux agents or are prohibited.
Quantified DifferenceEnables the formulation of a cleaning agent that removes challenging flux residues without leaving optically-disturbing white films.[11]
ConditionsCleaning of electronic circuit boards after soldering with low-solid flux agents.

For buyers in electronics manufacturing, this compound is not just a generic solvent but a proven, specified component in high-reliability cleaning processes, justifying its procurement for performance-critical applications.

Formulating High-Performance, Moisture-Sensitive Polyurethane Coatings

The aprotic and inert nature of this compound makes it the right choice as a solvent or coalescing agent in 2K-PU and other isocyanate-based systems. It provides excellent solvency without the risk of reacting with the isocyanate prepolymer, ensuring formulation stability and proper curing, a critical process parameter not achievable with standard hydroxyl-containing glycol ethers.[5][9]

High-Reliability Cleaning Agents for Electronics and Precision Optics

As a specified component in patented, halogen-free cleaning formulations, this solvent is ideal for manufacturing processes requiring the removal of tough flux residues from printed circuit boards without leaving performance-inhibiting films.[11] Its balance of solvency, low surface tension, and controlled evaporation rate ensures effective, residue-free cleaning where generic solvents are inadequate.[6][12]

High-Temperature, Aprotic Reaction Medium for Organic Synthesis

The high boiling point (~175 °C) and chemical stability make this solvent a superior choice for organic reactions requiring elevated temperatures in an aprotic environment, such as certain esterifications or polymerizations.[2][6] It offers a safer, more manageable alternative to lower-boiling ethers like THF or diglyme, allowing for better process control and safety.

Physical Description

Liquid

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 1103 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 332 of 1103 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 771 of 1103 companies with hazard statement code(s):;
H315 (10.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

111109-77-4
66226-74-2

Wikipedia

1-Methoxy-3-(3-methoxypropoxy)propane

Dates

Last modified: 04-14-2024

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